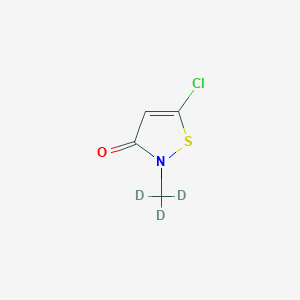

5-Chloro-2-methyl-3-isothiazolone-d3

Descripción

Contextualization of Isothiazolone (B3347624) Compounds within Chemical Sciences

Isothiazolinones are a class of heterocyclic organic compounds structurally related to isothiazole. wikipedia.org While isothiazolone itself has limited direct applications, its derivatives are highly effective and widely used as antimicrobial agents and preservatives in a vast array of industrial and consumer products. wikipedia.orgnih.govjodrugs.com Their function is to control the growth of bacteria, fungi, and algae. wikipedia.orgatamankimya.com

The antimicrobial power of isothiazolinones comes from the active nitrogen-sulfur (N-S) bond within their heterocyclic ring. mdpi.com This bond can react with thiol groups in the proteins of microorganisms, disrupting essential cellular functions and leading to cell death. wikipedia.orgmdpi.combiosynth.com

First developed in the 1960s, isothiazolinones can be synthesized industrially through the ring-closure of 3-mercaptopropanamides. wikipedia.orgmdpi.com Their applications are extensive, ranging from water treatment in cooling towers and pulp and paper mills to preservation in paints, adhesives, detergents, and cosmetic products. wikipedia.orgnih.govjodrugs.comnih.gov

Several isothiazolinone derivatives are commonly used, often in combination, to provide a broad spectrum of antimicrobial activity. nih.gov A prominent example is the mixture of 5-Chloro-2-methyl-3-isothiazolone (CMIT) and 2-methyl-3-isothiazolone (MIT), often sold under the trade name Kathon. wikipedia.orgnih.govwikipedia.org

Table 1: Common Isothiazolinone Derivatives

| Compound Name | Abbreviation | Common Applications |

| 5-Chloro-2-methyl-3-isothiazolone | CMIT / MCI | Preservative in cosmetics, paints, detergents; industrial water treatment. wikipedia.orgnih.govnih.govwikipedia.org |

| 2-Methyl-3-isothiazolone | MIT / MI | Preservative in cosmetics, paints, detergents; often used with CMIT. wikipedia.orgnih.govwikipedia.org |

| Benzisothiazolinone | BIT | Long-term preservative in paints and cleaning products. wikipedia.orgnih.gov |

| Octylisothiazolinone | OIT | Preservative, particularly effective against fungi in wood and leather. wikipedia.orgnih.gov |

| Dichlorooctylisothiazolinone | DCOIT | Antifouling agent in marine paints. wikipedia.orgnih.gov |

The Foundational Significance of Isotopic Labeling, Specifically Deuteration (-d3), in Advanced Research Methodologies

Isotopic labeling is a technique where one or more atoms in a molecule are substituted with an isotope of the same element. creative-proteomics.comwikipedia.org This "label" allows researchers to track the molecule through chemical reactions, metabolic pathways, or complex biological systems without significantly altering its chemical properties. wikipedia.orgcernobioscience.com Stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are most commonly used. wikipedia.orgcernobioscience.com

Deuteration, the replacement of hydrogen (¹H) with its heavier isotope deuterium (²H), is a particularly powerful tool in scientific research for several key reasons: thalesnano.com

Internal Standards in Mass Spectrometry (MS): Deuterated compounds like 5-Chloro-2-methyl-3-isothiazolone-d3 serve as ideal internal standards for quantitative analysis using mass spectrometry. glpbio.comthalesnano.com Because they are chemically identical to their non-deuterated counterparts but have a higher mass, they can be added to a sample in a known quantity. This allows for precise measurement of the target analyte by comparing its MS signal to that of the deuterated standard, correcting for any loss during sample preparation or analysis. cernobioscience.comthalesnano.com

Elucidating Reaction Mechanisms: By selectively replacing hydrogen with deuterium at specific positions in a molecule, chemists can trace the path of atoms through a reaction, providing crucial evidence for determining the reaction's mechanism. thalesnano.comnumberanalytics.com

Investigating Metabolic Pathways: In pharmaceutical and metabolic research, deuteration helps track the absorption, distribution, metabolism, and excretion (ADME) of compounds within a biological system. cernobioscience.comthalesnano.com The deuterium label allows for the identification of metabolites by creating unique mass shifts detectable by mass spectrometry. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium-labeled molecules are widely used in NMR spectroscopy to simplify complex spectra and provide valuable information about molecular structure. thalesnano.com

The "-d3" in this compound signifies that the three hydrogen atoms on the methyl group attached to the nitrogen atom have been replaced with deuterium atoms. lgcstandards.com This specific labeling makes it an excellent internal standard for the quantification of its non-deuterated analogue, CMIT. glpbio.com

Table 2: Property Comparison of CMIT and its Deuterated Analogue

| Property | 5-Chloro-2-methyl-3-isothiazolone | This compound |

| Abbreviation | CMIT, MCI | CMIT-d3 |

| CAS Number | 26172-55-4 wikipedia.org | 1329611-34-8 glpbio.comlgcstandards.com |

| Molecular Formula | C₄H₄ClNOS biosynth.comwikipedia.org | C₄HD₃ClNOS glpbio.comscbt.com |

| Molecular Weight | ~149.60 g/mol biosynth.com | ~152.62 g/mol glpbio.comscbt.com |

| Isotopic Label | None | Deuterium (³H) lgcstandards.com |

Historical Overview of Academic Research Trajectories and Key Milestones for Isothiazolones and their Deuterated Analogues

The academic and industrial journey of isothiazolones began in the 1960s with their initial synthesis and discovery. wikipedia.orgmdpi.com The subsequent decades saw a rapid expansion in their application as highly effective biocides.

1970s and 1980s: The use of isothiazolinones, particularly the CMIT/MIT mixture, became widespread in industrial and consumer products. nih.govwikipedia.org This period saw a rise in research focusing on their efficacy against various microorganisms and their application in diverse formulations. nih.gov Reports on their chemical reactivity and mechanism of action also began to appear in scientific literature.

1990s to Present: Research has diversified significantly. While studies on their biocidal properties continue, there has been a growing focus on their environmental fate and degradation pathways. nih.govmdpi.com Concurrently, the rise of advanced analytical techniques, especially liquid chromatography-mass spectrometry (LC-MS), created a need for high-purity standards for accurate quantification.

Advent of Deuterated Analogues: In recent years, the synthesis of deuterated isothiazolones, such as this compound, marks a key milestone. glpbio.comlgcstandards.comnih.gov This development is directly linked to the need for reliable internal standards in analytical chemistry. umsl.edu The use of stable isotope-labeled compounds has become a gold standard in quantitative mass spectrometry for its ability to improve accuracy and precision. nih.gov The availability of deuterated isothiazolones facilitates more robust and reliable monitoring of these compounds in environmental samples, consumer products, and biological matrices. glpbio.com

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNRXBZYEKSXIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Isotopic Labeling Strategies for 5 Chloro 2 Methyl 3 Isothiazolone D3

Elucidation of Novel Synthetic Pathways for the Regiospecific Deuteration of 5-Chloro-2-methyl-3-isothiazolone

The synthesis of 5-Chloro-2-methyl-3-isothiazolone-d3 necessitates the specific introduction of deuterium (B1214612) at the N-methyl position. While direct synthesis from deuterated starting materials is a viable route, recent advancements have focused on late-stage deuteration of the non-labeled parent compound or its precursors, offering greater efficiency and flexibility.

One promising approach involves the hydrogen-deuterium exchange (H/D exchange) on the N-methyl group of pre-formed 5-Chloro-2-methyl-3-isothiazolone. This can be achieved using a deuterated solvent in the presence of a suitable catalyst. For instance, methods for the deuteration of nitrogen heterocycles have been developed using heavy water (D₂O) with catalysts such as Raney nickel or nanostructured iron. nih.govchemrxiv.org A plausible synthetic pathway could involve the reaction of 5-Chloro-2-methyl-3-isothiazolone in D₂O with a catalyst under elevated temperature and pressure in a sealed vessel to facilitate the exchange of protons for deuterons on the methyl group. google.com

Another effective method for deuterating N-methyl groups on heterocyclic compounds involves a base-catalyzed H/D exchange using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the deuterium source. researchgate.net The use of a strong base like potassium tert-butoxide (KOt-Bu) in DMSO-d6 can facilitate the deprotonation-deuteration of the N-methyl group of 5-Chloro-2-methyl-3-isothiazolone. researchgate.net

Alternatively, a de novo synthesis approach can be employed, starting from a deuterated precursor. A common industrial synthesis of 5-Chloro-2-methyl-3-isothiazolone involves the reaction of N-methyl-3-mercaptopropionamide with a chlorinating agent like sulfuryl chloride. google.com To introduce the deuterium label, one could start with deuterated methylamine (B109427) (CD₃NH₂) to synthesize N-(methyl-d3)-3-mercaptopropionamide, which would then be cyclized and chlorinated to yield the desired this compound.

A further synthetic strategy could utilize deuterated formaldehyde (B43269) (CD₂O) in a reductive amination process. This would involve reacting a suitable precursor with CD₂O and a reducing agent to form the N-CD₃ group.

Table 1: Potential Synthetic Pathways for this compound

| Method | Reactants | Deuterium Source | Key Conditions |

| Catalytic H/D Exchange | 5-Chloro-2-methyl-3-isothiazolone | Heavy Water (D₂O) | Raney Nickel or Iron Catalyst, High Temperature & Pressure |

| Base-Catalyzed H/D Exchange | 5-Chloro-2-methyl-3-isothiazolone | DMSO-d6 | Potassium tert-butoxide (KOt-Bu) |

| De Novo Synthesis | N-(methyl-d3)-3-mercaptopropionamide | Deuterated Methylamine | Cyclization and Chlorination |

Mechanistic Investigations of Deuteration Reactions and Optimization of Labeling Efficiency

The efficiency of the deuteration process is intrinsically linked to the underlying reaction mechanism. For catalytic H/D exchange reactions using D₂O, the mechanism often involves the activation of the C-H bond by the metal catalyst. In the case of a nanostructured iron catalyst, in situ reduction of iron oxides on the catalyst surface by hydrogen or deuterium gas can enhance its performance. nih.gov The reaction likely proceeds through a series of reversible oxidative addition and reductive elimination steps on the catalyst surface, leading to the gradual replacement of hydrogen atoms with deuterium.

In base-catalyzed H/D exchange with KOt-Bu/DMSO-d6, the reaction is thought to proceed via a free radical pathway or through the formation of a carbanion intermediate. researchgate.net The strong base abstracts a proton from the N-methyl group, forming a resonance-stabilized carbanion, which is then quenched by a deuteron (B1233211) from the DMSO-d6 solvent. The process can repeat to achieve the desired d3-labeling.

The optimization of labeling efficiency is crucial for producing a high-purity deuterated standard. Key parameters that can be adjusted include:

Catalyst Loading: Increasing the amount of catalyst can accelerate the reaction but may also lead to unwanted side reactions.

Temperature and Pressure: Higher temperatures and pressures generally favor the exchange reaction but must be carefully controlled to prevent decomposition of the starting material or product. google.com

Reaction Time: Sufficient time must be allowed for the exchange to reach completion. Monitoring the reaction progress by techniques like NMR or MS is essential.

Solvent and Base Choice: The choice of deuterated solvent and, if applicable, the base, significantly impacts the reaction efficiency and selectivity.

The presence of water in the reaction mixture can be a critical factor. For instance, in some deuteration reactions, residual water can be the main source of protons, leading to a lower than expected deuterium incorporation. researchgate.net Therefore, using anhydrous conditions and thoroughly dried reagents is often necessary to maximize labeling efficiency.

Comparative Analysis of Different Isotopic Labeling Approaches (e.g., -d3 vs. Carbon-13 labeled variants) in Research Synthesis

For use as an internal standard in quantitative analysis, both deuterium (-d3) and carbon-13 (¹³C) labeled analogues of 5-Chloro-2-methyl-3-isothiazolone could be synthesized. The choice between these depends on several factors, including synthetic accessibility, cost, and potential analytical interferences.

Table 2: Comparison of Deuterium (-d3) and Carbon-13 Labeling

| Feature | Deuterium (-d3) Labeling | Carbon-13 (¹³C) Labeling |

| Synthesis | Often achievable through H/D exchange on the final product or a late-stage intermediate, which can be more cost-effective. mdpi.com | Typically requires de novo synthesis from a ¹³C-labeled precursor, which can be more complex and expensive. researchgate.net |

| Chromatographic Behavior | May exhibit a slight shift in retention time in liquid chromatography (LC) compared to the unlabeled analyte, a phenomenon known as the "isotope effect". researchgate.net This can potentially lead to quantification errors if not properly addressed. researchgate.net | Generally co-elutes with the unlabeled analyte, minimizing the risk of chromatographic isotope effects and improving the accuracy of quantification. researchgate.netnih.gov |

| Mass Spectrometry | Provides a 3-dalton mass shift, which is easily detectable. | Provides a mass shift dependent on the number of ¹³C atoms incorporated. |

| Stability of Label | Deuterium atoms on certain positions can be susceptible to back-exchange with protons under specific analytical conditions. researchgate.net However, C-D bonds on a methyl group are generally stable. | The ¹³C label is highly stable and not prone to exchange. researchgate.net |

While deuterium labeling can sometimes introduce chromatographic shifts, for many applications, these effects are minimal and can be accounted for during method validation. researchgate.net The often simpler and more cost-effective synthesis of deuterated compounds makes them a popular choice for internal standards. mdpi.com However, when the highest accuracy is required and potential isotope effects are a concern, ¹³C-labeled standards are generally preferred. nih.gov

Purification and Isotopic Enrichment Assessment Techniques for Synthesized Deuterated Analogues

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure its suitability as an internal standard.

Purification Techniques:

The crude reaction mixture will likely contain the deuterated product, unreacted starting material, partially deuterated species, and other byproducts. Common purification techniques for isothiazolinones and other organic compounds include:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired deuterated compound from impurities with high resolution. moravek.com

Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and to remove major impurities before final purification by HPLC.

Centrifugation: This can be employed to separate the product from insoluble catalysts or byproducts. google.com

Isotopic Enrichment Assessment:

Determining the isotopic purity (the percentage of molecules that are correctly labeled with three deuterium atoms) is a critical quality control step. The two primary analytical techniques for this assessment are:

High-Resolution Mass Spectrometry (HR-MS): HR-MS can distinguish between the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of the compound based on their precise mass-to-charge ratios. rsc.org By analyzing the isotopic cluster of the molecular ion, the relative abundance of each species can be determined, allowing for the calculation of the isotopic enrichment. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: In the ¹H NMR spectrum of the deuterated compound, the signal corresponding to the N-methyl protons should be significantly diminished or absent, depending on the level of deuteration. The integration of any residual proton signal against a known internal standard can be used to quantify the amount of unlabeled impurity. nih.gov

²H (Deuterium) NMR: This technique directly observes the deuterium nuclei. The presence of a signal at the chemical shift corresponding to the N-methyl group confirms the incorporation of deuterium. The integration of this signal can be used to determine the relative amount of the deuterated species. sigmaaldrich.com

A combination of HR-MS and NMR provides a comprehensive evaluation of both the isotopic enrichment and the structural integrity of the synthesized this compound, ensuring a high-quality internal standard for accurate quantitative analysis. rsc.org

Sophisticated Analytical Characterization and Method Development for 5 Chloro 2 Methyl 3 Isothiazolone D3 in Research Matrices

Application of High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling of 5-Chloro-2-methyl-3-isothiazolone-d3

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation and purity assessment of isotopically labeled standards like this compound. Unlike nominal mass instruments, HRMS instruments (such as Orbitrap or Q-TOF) provide mass measurements with high accuracy, typically to within 5 parts per million (ppm). nih.gov This capability is essential for unambiguously determining the elemental composition of the molecule.

For this compound (Chemical Formula: C₄HD₃ClNOS), the expected exact mass is 152.62 g/mol . clearsynth.comlabmix24.com HRMS can verify this mass, confirming the successful incorporation of the three deuterium (B1214612) atoms in place of hydrogen on the methyl group, which distinguishes it from its non-deuterated counterpart, CMIT (C₄H₄ClNOS, exact mass ~148.97). nist.govnist.govmassbank.eu

Furthermore, HRMS is invaluable for impurity profiling. The key advantage of HRMS is its ability to acquire high-resolution full-scan data, which allows for the retrospective analysis of non-target compounds without needing to re-inject the sample. nih.gov This is crucial for identifying and quantifying trace-level impurities, which may include:

Unlabeled CMIT.

Isomers or degradation products.

Reagents from the synthesis process.

By analyzing the fragmentation patterns (MS/MS spectra), researchers can further confirm the compound's structure and pinpoint the location of the deuterium label. The fragmentation of this compound would be expected to show characteristic mass shifts compared to the fragmentation of standard CMIT.

Table 1: HRMS Characteristics for Analyte and its Deuterated Standard

| Compound | Chemical Formula | Precursor Ion [M+H]⁺ (Monoisotopic Mass) | Key Characteristic |

| 5-Chloro-2-methyl-3-isothiazolone (CMIT) | C₄H₄ClNOS | 149.9775 | Analyte to be quantified. massbank.eu |

| This compound | C₄HD₃ClNOS | 152.9961 | Internal standard, mass shift of +3 Da. |

Advanced Chromatographic Techniques (e.g., UHPLC-MS/MS, GC-MS/MS) for Trace Level Quantification in Complex Environmental and Biochemical Research Samples

The quantification of isothiazolinones at trace levels in complex matrices such as environmental water, industrial fluids, or biological samples necessitates the coupling of high-efficiency separation techniques with highly sensitive detectors. lcms.cz

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a dominant technique for this purpose due to its high selectivity, sensitivity, and suitability for non-volatile compounds. nih.gov Methods have been developed for the simultaneous determination of multiple isothiazolinones, including CMIT, in various water samples. researchgate.netnih.govbohrium.com A typical UHPLC-MS/MS method involves:

Chromatography: Separation on a C18 reversed-phase column. nih.govresearchgate.net

Ionization: Electrospray ionization (ESI) in positive mode. nih.gov

Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. nih.govbohrium.com

MRM provides exceptional selectivity by monitoring a specific precursor ion-to-product ion transition for the analyte, minimizing interference from the sample matrix. This allows for detection limits at the sub-microgram-per-liter (ng/L) level. nih.govbohrium.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful tool, particularly for volatile or semi-volatile compounds. While isothiazolinones can be analyzed by GC-MS, it often requires a sample extraction and clean-up procedure, such as a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. lcms.cz Similar to UHPLC-MS/MS, the use of a triple quadrupole mass spectrometer in MRM mode ensures high sensitivity and selectivity for trace-level quantification in complex samples like food products or environmental solids. lcms.cznih.gov

Table 2: Example UHPLC-MS/MS Method Parameters for Isothiazolinone Analysis

| Parameter | Setting | Purpose |

| Column | Reversed-phase C18 (e.g., Aqua ODS) | Separation of polar and non-polar analytes. nih.gov |

| Mobile Phase | Gradient of water and methanol/acetonitrile with formic acid | Elution of target compounds. |

| Injection Volume | Large volume injection (e.g., 2 mL) | Increase sensitivity for trace analysis. nih.govbohrium.com |

| Ionization Mode | ESI Positive | Efficiently ionizes isothiazolinone compounds. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. nih.gov |

| LOD/LOQ | ng/L to low µg/L range | Enables trace-level detection. nih.govnih.gov |

Development and Validation of Robust Analytical Methods Utilizing this compound as an Internal Standard in Quantitative Analysis

The primary application of this compound is to serve as an internal standard (IS) for the accurate quantification of CMIT. glpbio.com Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry. mdpi.com Because the deuterated standard is nearly chemically identical to the analyte, it co-elutes during chromatography and experiences similar effects during sample preparation, injection, and ionization. mdpi.com However, it is differentiated by the mass spectrometer due to its higher mass.

The use of this compound allows the analytical method to correct for:

Variability in extraction efficiency and sample recovery.

Fluctuations in instrument performance and injection volume.

Signal suppression or enhancement caused by the sample matrix (matrix effects). mdpi.com

A robust analytical method is developed by adding a known, fixed concentration of the d3-internal standard to all calibration standards, quality controls, and unknown samples. Quantification is then based on the ratio of the analyte response to the internal standard response. The development and validation of such a method must adhere to stringent guidelines and typically involves assessing several key parameters. mdpi.com

Table 3: Key Parameters for Method Validation Using an Internal Standard

| Validation Parameter | Description | Acceptance Criteria Example |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Calibration curve with a correlation coefficient (r²) > 0.99. |

| Accuracy (Recovery) | The closeness of the measured concentration to the true concentration. | Mean values within ±15% of the nominal value. |

| Precision (Repeatability) | The closeness of agreement between a series of measurements from the same sample. | Relative Standard Deviation (RSD) ≤ 15%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; analyte response identifiable and reproducible. |

Spectroscopic Fingerprinting (e.g., NMR, IR, Raman) for Purity Assessment and Supporting Mechanistic Studies of Deuterated Isothiazolones

Beyond mass spectrometry, other spectroscopic techniques provide complementary information for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. For the d3-analogue, the disappearance of the proton signal for the methyl group and the appearance of a characteristic deuterium signal would confirm the location and extent of deuteration. ¹³C NMR provides further structural verification by mapping the carbon skeleton of the molecule.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. mjcce.org.mk The IR and Raman spectra of this compound would be nearly identical to those of CMIT, but with subtle, predictable shifts in the vibrational frequencies involving the C-D bonds of the deuterated methyl group. These techniques are powerful for confirming the identity of a reference material and for assessing its purity against known standards. They can also be applied in mechanistic studies to track changes in chemical bonding during reactions. mjcce.org.mk

Chemoinformatic and Statistical Approaches to Data Analysis and Interpretation in Analytical Characterization of this compound

The sophisticated analytical instruments used for characterization generate vast amounts of complex data that require advanced computational and statistical tools for processing and interpretation.

Data Processing Software: Instrument-specific software (e.g., Agilent MassHunter, Shimadzu LabSolutions Insight) is used for the initial processing of raw data from MS and chromatography systems. lcms.cznih.gov This includes peak detection, integration, and initial quantification based on the calibration curve.

Statistical Analysis: Statistical methods are integral to method validation. lcms.cz Linear regression is used to establish the calibration curve and determine its quality (r²). Statistical calculations of the mean, standard deviation, and relative standard deviation (RSD) are used to define the method's accuracy and precision. lcms.cz The limits of detection (LOD) and quantification (LOQ) are also determined using statistical approaches, often based on the standard deviation of the response and the slope of the calibration curve.

Database and Library Searching: Chemoinformatic tools include searching spectral databases like the NIST Mass Spectral Library. nist.gov While a specific entry for the d3-analogue may be proprietary, the fragmentation pattern can be compared against the known spectrum of the non-deuterated CMIT to confirm structural similarities and identify characteristic fragment losses.

These computational and statistical approaches are essential for transforming raw instrumental data into reliable, validated, and interpretable results for research and regulatory purposes.

Mechanistic Investigations of Environmental and Biotransformation Pathways of 5 Chloro 2 Methyl 3 Isothiazolone D3

Elucidation of Photolytic Degradation Mechanisms and Kinetics using Deuterated Analogues in Controlled Environmental Systems

The photolytic degradation of isothiazolinone biocides is a significant environmental fate process. Studies on CMIT indicate that it is susceptible to photodegradation when exposed to UV radiation or natural sunlight. The process involves the absorption of light energy, leading to the breakdown of the molecule. The principal degradative pathway for CMIT involves ring opening, loss of chlorine and sulfur, and subsequent formation of N-methylmalonamic acid. cir-safety.org

The use of 5-Chloro-2-methyl-3-isothiazolone-d3 in controlled photolysis experiments would be invaluable. By tracking the d3-labeled methyl group, researchers could precisely follow the fragmentation of the parent molecule and identify the full range of photoproducts. This isotopic labeling would help to confirm the proposed pathways and potentially uncover minor, previously unidentified degradation products.

Table 1: Photolysis Half-Life of CMIT

| Condition | pH | Half-life | Reference |

|---|---|---|---|

| UV radiation | 7 | 158 hours (approx. 6.6 days) | |

| Simulated Sunlight | 4 | Slight degradation | nih.gov |

Hydrolytic Stability and pH-Dependent Transformation Mechanisms in Aqueous Research Models

The hydrolytic stability of CMIT is highly dependent on pH. It is relatively stable in acidic to neutral conditions but degrades more rapidly in alkaline solutions. nih.govresearchgate.net The degradation rate increases with increasing pH, suggesting that hydrolysis of the chlorinated isothiazolone (B3347624) is a key degradation mechanism. nih.govresearchgate.net At a pH of 9, a hydrolysis half-life of 22 days has been observed for CMIT at 25°C. echemi.com

Employing this compound in hydrolysis studies would allow for precise measurement of degradation kinetics at various pH levels. The deuterium (B1214612) label would serve as a stable tracer, enabling accurate quantification of the parent compound and its transformation products by mass spectrometry, even in complex aqueous matrices.

Table 2: Hydrolytic Degradation of CMIT

| pH | Temperature (°C) | Observation | Half-life | Reference |

|---|---|---|---|---|

| 5 | 25 | No hydrolysis over 30 days | > 30 days | echemi.com |

| 7 | 25 | No hydrolysis over 30 days | > 30 days | echemi.com |

| 9 | 25 | Degradation observed | 22 days | echemi.com |

| 8.5 | 24 ± 1 | Degradation observed | 47 days | researchgate.net |

| 9.0 | 24 ± 1 | Degradation observed | 23 days | researchgate.net |

| 9.6 | 24 ± 1 | Degradation observed | 3.3 days | researchgate.net |

Microbial Degradation Pathways and Characterization of Environmental Transformation Products through Isotopic Tracing

Biodegradation is a crucial process for the removal of CMIT from the environment. Studies have shown that CMIT is readily biodegradable in aquatic environments, with half-lives often less than 24 hours. researchgate.net The primary degradation pathway involves the opening of the isothiazolone ring and oxidation of the organic carbon to CO2. researchgate.net The main metabolite formed is N-methylmalonamic acid. industrialchemicals.gov.au Fungi have also been shown to be capable of degrading isothiazolinones. austinpublishinggroup.com

The use of this compound would be particularly advantageous in microbial degradation studies. The d3-label would enable unequivocal identification of metabolites derived from the biocide, distinguishing them from naturally occurring compounds in complex environmental samples like soil and sediment. This would provide a definitive picture of the microbial metabolic pathways.

Oxidative Decomposition Mechanisms and the Role of Reactive Oxygen Species in Environmental Matrices

Oxidative stress is a key mechanism of the biocidal action of isothiazolinones and also contributes to their environmental degradation. tandfonline.com The presence of reactive oxygen species (ROS) can lead to the decomposition of CMIT. nih.gov For instance, the combination of ozone and peroxymonosulfate (B1194676) has been shown to be effective in degrading CMIT, with hydroxyl radicals and sulfate (B86663) radicals playing a significant role. nih.gov Iron has also been shown to promote the degradation of CMIT. nih.gov

Investigating the oxidative decomposition of this compound would help to clarify the specific sites of oxidative attack on the molecule. The presence of the deuterium label on the methyl group could influence the reaction kinetics if C-H bond cleavage at the methyl group is involved in a rate-determining step, providing insights into the reaction mechanism.

Table 3: Rate Constants for the Reaction of CMIT with Radicals

| Radical Species | Second-order rate constant (M⁻¹ s⁻¹) | Reference |

|---|---|---|

| Hydroxyl radical (•OH) | 7.8 × 10⁹ | researchgate.net |

Application of Kinetic Isotope Effects in Understanding Rate-Limiting Steps and Reaction Mechanisms of Environmental Fate

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms. A KIE is observed when an atom in a reactant is replaced with one of its heavier isotopes, leading to a change in the reaction rate. By comparing the degradation rates of this compound and its non-deuterated counterpart, researchers could determine if the cleavage of a C-H bond on the methyl group is a rate-limiting step in any of the degradation pathways (photolytic, hydrolytic, microbial, or oxidative).

For example, a significant KIE (a slower reaction rate for the d3-analogue) in a microbial degradation study would suggest that a specific enzymatic process targets the methyl group in the initial, rate-determining step of the biotransformation. This level of mechanistic detail is difficult to obtain through other experimental approaches and highlights the critical role that isotopically labeled compounds like this compound can play in environmental chemistry.

Environmental Distribution and Transport Studies Utilizing 5 Chloro 2 Methyl 3 Isothiazolone D3 As a Tracer

Sorption and Desorption Kinetics in Diverse Environmental Compartments (e.g., Soil, Sediment, Aquatic Systems)

The environmental fate of a chemical is heavily influenced by its tendency to bind to solids like soil and sediment, a process known as sorption. Isotopic tracers such as 5-Chloro-2-methyl-3-isothiazolone-d3 are instrumental in quantifying the sorption and desorption kinetics of the active biocide CMI. Studies show that the sorption of hydrophobic organic compounds is often governed by the organic carbon (OC) content of the soil or sediment. geology.cznih.gov

The sorption behavior is typically described using isotherm models, such as the Freundlich model, which relates the concentration of the compound in the solid phase to its concentration in the aqueous phase at equilibrium. geology.czmdpi.com The Freundlich sorption coefficient (Kf) indicates the strength of this binding. To compare sorption across different soils and sediments, the Kf value is often normalized to the organic carbon content, yielding the organic carbon-water (B12546825) partition coefficient (Koc). mdpi.comnih.gov

Research on related isothiazolinones indicates that their distribution varies significantly between environmental compartments. For instance, in wastewater treatment plants, the more lipophilic biocide 2-octyl-4-isothiazolin-3-one (OIT) is predominantly found in sewage sludge, whereas CMI is the more prominent compound in water samples, suggesting CMI has a lower tendency to sorb to sludge solids compared to OIT. nih.gov However, the sorption of CMI to soil and sediment is still a critical process controlling its mobility. Studies on other organic compounds show that sorption affinity can be greater in materials with higher clay content, particularly expanding clay minerals like montmorillonite, compared to kaolinite (B1170537) or sand. nih.govuu.nl

Table 1: Freundlich Sorption Parameters for a Related Compound in Various Soils and Sediments This table illustrates typical data obtained from sorption experiments. The values are hypothetical for CMI, based on findings for other hydrophobic organic compounds.

| Sorbent Material | Organic Carbon (%) | Freundlich Coefficient (Kf) | Nonlinearity Exponent (n) | Organic Carbon Partition Coefficient (log Koc) |

|---|---|---|---|---|

| Sandy Loam Soil | 1.5 | 5.2 | 0.95 | 2.54 |

| Silty Clay Soil | 3.2 | 15.8 | 0.91 | 2.69 |

| River Sediment | 2.5 | 10.5 | 0.93 | 2.62 |

| Lake Sediment | 4.1 | 22.1 | 0.89 | 2.73 |

Assessment of Mobility and Leaching Potential in Controlled Environmental Models and Simulations

Understanding the mobility and leaching potential of biocides is crucial for assessing the risk of groundwater contamination. Controlled environmental models, such as soil column experiments, provide a means to study these processes under laboratory conditions. oup.com In such experiments, this compound can be applied to the top of a soil column, followed by simulated rainfall. The subsequent analysis of the leachate and vertical soil sections for the deuterated tracer reveals the extent and rate of its movement. researchgate.net

The data from these experiments are vital for developing and validating computer simulation models like PELMO (Pesticide Leaching Model). oup.comscilit.com These models are designed to predict the environmental concentration and distribution of chemicals. However, discrepancies can arise between simulations and experimental findings. For example, one study comparing a PELMO simulation to a 90-day soil column experiment found that the model predicted biocide penetration to a maximum depth of 5 to 7.5 cm, whereas the experiment showed the compounds reached depths of up to 25 cm. oup.com This suggests that factors not fully accounted for in the simulation, such as the adjustment of adsorption parameters and the influence of specific weather events like heavy rain, can significantly impact biocide distribution. oup.com Therefore, using tracer data from controlled studies is essential for refining these predictive models to better reflect real-world conditions. oup.comscilit.com

Role of this compound in Tracing Contaminant Transport and Fate in Aquatic and Terrestrial Research Systems

The primary role of this compound is to act as a tracer, enabling the precise tracking of the parent biocide CMI through complex environmental systems. glpbio.comzeochem.com The use of stable isotope tracers offers significant advantages over non-labeled compounds. Since the deuterated form is chemically almost identical to the non-deuterated form, it follows the same transport and transformation pathways. isotope.com Its higher mass allows it to be unambiguously identified and quantified by mass spectrometry, separating it from any existing background levels of the contaminant. zeochem.comzeochem.com

In practice, a known quantity of this compound is introduced into a specific environment, such as a plot of agricultural land or a section of a stream. zeochem.commdpi.com Researchers then collect samples of soil, water, and sediment over time and from different locations to map the tracer's movement and degradation. zeochem.com This technique provides direct insight into:

Transport Pathways: Determining if the contaminant moves primarily with surface runoff or leaches into groundwater. isotope.comzeochem.com

Dilution and Dispersion: Measuring how the concentration of the contaminant decreases as it moves through the environment.

Degradation Rates: Quantifying how quickly the compound breaks down under real-world conditions. Studies have shown that the degradation of CMI can be influenced by factors such as the presence of iron. nih.gov

Development and Validation of Predictive Models for Environmental Persistence and Distribution Based on Isotopic Tracer Studies

Predictive models are essential tools for environmental risk assessment and management. scilit.comtue.nl They are used to estimate the persistence and distribution of chemicals like CMI in the environment. The development and validation of these models rely heavily on high-quality data from experimental studies, particularly those using isotopic tracers. researchgate.netnih.gov

Tracer studies involving this compound provide precise data sets that can be used to:

Parameterize Models: The sorption coefficients (Koc) and degradation rates measured in tracer studies are used as input parameters for models like PELMO. oup.comscilit.com

Validate Model Predictions: The output of a model, such as the predicted concentration of the biocide in a specific soil layer after a certain time, can be compared directly against the measured concentrations of the d3-tracer from a field or laboratory experiment. oup.com This process of validation is critical for ensuring the model's accuracy and reliability.

Models for biocide release and transport consider a combination of processes, including water diffusion, dissolution of the biocide, and its release from a source material, such as a treated facade or paint. tue.nl By using data from tracer studies, these models can be refined to better account for the high variability of environmental conditions, such as weather patterns, which can significantly influence the biocide's long-term behavior. oup.comtue.nl Ultimately, robust, validated models allow for more accurate predictions of environmental risk, aiding in the formulation of effective management strategies. scilit.com

Advanced Research Applications and Methodological Contributions of 5 Chloro 2 Methyl 3 Isothiazolone D3

Role as an Internal Standard in High-Throughput Analytical Platforms for Environmental Contaminant Research

In the quantitative analysis of environmental contaminants, precision and accuracy are paramount. 5-Chloro-2-methyl-3-isothiazolone-d3 plays a crucial role as an internal standard in high-throughput analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). clearsynth.comnih.gov The analysis of isothiazolinones is essential in various matrices, including environmental waters, industrial products, and consumer goods, due to their widespread use as biocides. nih.govmdpi.com

The function of an internal standard is to compensate for variations that can occur during sample preparation and analysis. clearsynth.com Complex environmental samples, such as wastewater or industrial effluents, contain matrix components that can interfere with the analyte's signal, a phenomenon known as the matrix effect. clearsynth.com By adding a known quantity of this compound to the sample prior to processing, analysts can correct for these effects. Since the deuterated standard behaves almost identically to the native analyte during extraction, cleanup, and ionization, any loss of sample or signal suppression/enhancement will affect both compounds proportionally. nih.govresearchgate.net

High-throughput platforms, which process a large number of samples, benefit significantly from this approach. It ensures that the analytical procedure is robust and reliable, providing accurate quantification of the target contaminant across many samples. clearsynth.comasme.org The use of an internal standard method has been successfully applied to the determination of isothiazolinones in complex matrices like water-based adhesives, demonstrating its effectiveness. google.com

Table 1: Analytical Parameters for Isothiazolinone Analysis Using Mass Spectrometry This table presents typical parameters for analytical methods where a deuterated internal standard like this compound would be employed.

| Analytical Technique | Typical Matrix | Target Analytes | Detection Limits (LOD) | Quantification Method | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Water-based Adhesives | MI, CMI, BIT | 0.011-0.015 mg/kg | Internal Standard | google.com |

| GC-MS | Environmental Waters | MI, CMI, BIT, OI, DCOI | 0.01-0.1 µg/L | Internal/External Standard | nih.govresearchgate.net |

| LC-MS/MS | Water Samples | MI, CMI, DCMI | 0.03-0.1 µg/L | Internal Standard (for recovery) | bohrium.com |

| HPLC-MS/MS | Cosmetics, Household Products | MI, CMI, BzI, OI | Low ng/g level | Internal Standard (implied) | researchgate.net |

Application in Kinetic and Mechanistic Studies of Chemical and Biochemical Reactions within Research Contexts

Understanding the reaction kinetics and mechanisms of biocides is fundamental to predicting their environmental fate, persistence, and mode of action. nih.govnih.gov Deuterated compounds like this compound are instrumental in these studies due to the kinetic isotope effect (KIE). synmr.in The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes.

By comparing the degradation rate of 5-Chloro-2-methyl-3-isothiazolone with its d3-labeled analogue, researchers can elucidate reaction mechanisms. If the reaction involves the cleavage of a carbon-hydrogen bond on the methyl group in its rate-determining step, the reaction will proceed more slowly for the deuterated compound because the carbon-deuterium bond is stronger.

This approach is invaluable for studying various degradation pathways:

Hydrolysis: Isothiazolinones can degrade in aqueous solutions, with the rate being highly dependent on pH. nih.gov Kinetic studies using the d3-analog can reveal the role of the methyl group in the hydrolysis mechanism.

Photodegradation: Sunlight can break down isothiazolinones. Comparative kinetic studies help to understand the photolytic mechanism and identify which parts of the molecule are most susceptible to attack.

Ozonation: In water treatment processes, ozone is used to degrade contaminants. researchgate.net Mechanistic studies with the deuterated compound can clarify the oxidation pathway, for instance, whether the initial attack occurs at the sulfur atom or the methyl group. researchgate.net

Biocidal Mechanism: The mode of action of isothiazolinones involves interaction with microbial cellular components. nih.govbiosynth.com Isotope labeling can help trace the metabolic fate of the biocide within the cell and identify the key reactions that lead to cell death.

For example, a study on the catalytic opening of a furanic ring demonstrated a significant KIE when H₂O was replaced with D₂O, drastically reducing the reaction rate and thus highlighting the role of water as a reactant. acs.org Similar principles applied to this compound provide deep insights into its reactivity. researchgate.net

Utilization in Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Analytical Accuracy and Precision in Research

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy and precision in quantitative measurements. clearsynth.com It is considered a definitive method and is often used to certify reference materials. The use of this compound is central to performing IDMS for its non-labeled counterpart.

The IDMS procedure involves the following steps:

A precisely known amount of the isotopically labeled standard (this compound) is added to the sample containing the unknown quantity of the target analyte. asme.org

The labeled standard and the native analyte are allowed to equilibrate within the sample matrix.

The sample is then processed through extraction and cleanup procedures. During these steps, any losses will affect both the labeled and unlabeled compounds equally.

The final extract is analyzed by a mass spectrometer (e.g., GC-MS or LC-MS/MS). The instrument measures the ratio of the signal from the native analyte to that of the labeled standard.

Because the amount of added standard is known, the initial concentration of the native analyte can be calculated with very high accuracy from the measured isotope ratio.

This method effectively eliminates uncertainties arising from sample matrix effects and incomplete analyte recovery, which are common challenges in environmental analysis. clearsynth.comnih.gov The use of stable isotope-labeled molecules is considered the ideal approach for internal standardization because their physical and chemical properties so closely match the target analyte. researchgate.net

Development of Novel Experimental Designs and Methodologies Facilitated by Deuterated Probes in Environmental and Materials Science Research

The availability of deuterated probes like this compound enables researchers to design innovative experiments that were previously not feasible. These novel methodologies provide deeper insights into environmental and material science processes.

In environmental science, deuterated tracers allow for dynamic fate and transport studies. For example, a researcher can investigate the degradation of "new" versus "old" contamination. In a controlled system like a soil column or a water treatment bioreactor already contaminated with 5-Chloro-2-methyl-3-isothiazolone, a spike of the d3-labeled version can be introduced. By monitoring the concentrations of both the deuterated and non-deuterated forms over time, one can simultaneously measure the degradation rate of the existing contaminant and the fate of a new input, providing a much more detailed model of the environmental process. This is analogous to the use of isotopically labeled nanoparticles to trace their environmental pathways, which is superior to other labeling methods. acs.org

In materials science, deuterated compounds serve as probes in various spectroscopic techniques. For instance, deuteration is used to provide image contrast in infrared microspectroscopy to study the phase separation of polymer blends. researchgate.net Similarly, this compound can be used in studies of biocide-leaching from materials like paints or coatings. By incorporating the deuterated version into a material formulation, researchers can precisely track its release rate and degradation upon exposure to environmental conditions, without interference from any pre-existing background contamination of the non-deuterated form.

Contributions to Understanding Complex Environmental Processes at the Molecular Level through Isotopic Tracing

Isotopic tracers are powerful tools for unraveling complex environmental processes at the molecular level. mdpi.com By introducing a compound with a unique isotopic signature into a system, scientists can trace its movement, transformation, and fate with high specificity. nist.govmdpi.com

Using this compound as a tracer, researchers can gain a definitive understanding of its environmental behavior. When the d3-labeled compound is introduced into an environmental microcosm (e.g., soil, sediment, or a water body), its pathway can be followed using sensitive mass spectrometric techniques.

This approach allows for:

Identification of Degradation Products: As the parent d3-compound degrades, it forms various transformation products. These products will retain the deuterium (B1214612) label (or fragments of it), making them easily distinguishable from naturally occurring compounds in the matrix. This provides unambiguous evidence of degradation pathways.

Quantification of Bioaccumulation: By exposing organisms to the deuterated biocide, scientists can measure its uptake, metabolism, and excretion rates. Isotopic tracing helps to differentiate the biocide taken up from the experimental exposure versus any previous exposure to the non-deuterated form.

Elucidation of Biogeochemical Cycles: The movement and transformation of the biocide between different environmental compartments (water, soil, air, biota) can be mapped. This helps in building comprehensive environmental fate models that are crucial for risk assessment. nist.gov

This level of molecular tracking provides high-quality data that is essential for regulatory assessments and for developing strategies to mitigate potential environmental impacts.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Methyl 3 Isothiazolone D3

Integration of Computational Chemistry and Molecular Dynamics Simulations for Predicting Reactivity and Environmental Fate

The prediction of a chemical's journey and persistence in the environment is a critical aspect of modern chemical risk assessment. nih.govrsc.org Computational chemistry and molecular dynamics (MD) simulations are emerging as indispensable tools for this purpose. nih.govmdpi.com For 5-Chloro-2-methyl-3-isothiazolone-d3, these in silico methods offer a pathway to predict its reactivity and ultimate environmental fate with a high degree of precision.

By employing techniques like Density Functional Theory (DFT), researchers can model the electronic structure of the molecule to understand its inherent reactivity. nih.gov Such computational approaches can elucidate the mechanisms of key degradation reactions, such as interactions with nucleophiles or oxidative processes, which are critical to the biocidal action and subsequent breakdown of isothiazolinones. nih.gov Reactive MD simulations can visualize the breaking and forming of chemical bonds in real-time, providing an atomic-level view of degradation pathways, for instance, when the biocide interacts with reactive oxygen species in water treatment processes. nih.gov

Furthermore, machine learning and Quantitative Structure-Activity Relationship (QSAR) models, trained on existing experimental data, can be enhanced with data from deuterated compounds. nih.gov The kinetic differences between the deuterated and non-deuterated forms can help refine these predictive models, leading to more accurate forecasts of biodegradability and toxicity for the entire class of isothiazolinone biocides. nih.gov

Exploration of Novel Environmental Remediation Strategies through Enhanced Mechanistic Understanding Gained from Deuterated Analogues

The use of this compound is pivotal for deepening the mechanistic understanding of how its non-deuterated counterpart, a common pollutant, degrades in the environment. This enhanced knowledge is the foundation for developing more effective and targeted remediation strategies. Deuterium-labeled molecules are significant tools for studying metabolic pathways and reaction mechanisms. nih.gov The key to this approach lies in the kinetic isotope effect (KIE), where the carbon-deuterium (C-D) bond is stronger and thus reacts more slowly than a carbon-hydrogen (C-H) bond. nih.govwikipedia.org

By comparing the degradation rates of the deuterated and non-deuterated compounds, scientists can pinpoint the rate-determining steps in various breakdown pathways, whether they be biological, photochemical, or hydrolytic. acs.orgresearchgate.net For example, studies have shown that isothiazolinones can be degraded through various mechanisms, including ozonation, iron-dependent processes, and biodegradation, which involves the cleavage of the isothiazolone (B3347624) ring. The use of the deuterated analogue can help clarify the precise mechanisms and kinetics of these processes.

This detailed mechanistic insight allows for the rational design of novel remediation technologies. If a specific enzymatic hydroxylation step is identified as rate-limiting through KIE studies, remediation efforts can focus on enhancing this specific biological pathway. nih.govacs.org Similarly, if a particular bond cleavage is slowed by deuteration, it highlights that part of the molecule as a key site for chemical attack, guiding the development of new catalytic or advanced oxidation processes for more efficient removal of these biocides from contaminated water and soil.

Application in Advanced Materials Science Research for Investigating Degradation Mechanisms in Functionalized Surfaces and Coatings

Isothiazolinones are widely used as preservatives and biocides in materials like paints, coatings, and polymer emulsions to prevent microbial growth. accustandard.compstc.org However, the degradation of these biocides within the material matrix can limit their effective lifespan and lead to environmental leaching. tno.nl this compound offers a unique tool for studying these degradation mechanisms in situ.

The enhanced stability of deuterated compounds against thermal and oxidative degradation makes them excellent probes. resolvemass.ca By incorporating the deuterated biocide into a coating formulation, materials scientists can track its stability and breakdown over time under various environmental stressors. The kinetic isotope effect slows down the degradation reactions at the deuterated methyl group, making it easier to isolate and identify intermediate breakdown products that might otherwise be too transient to detect. resolvemass.ca

This approach is analogous to studies where deuterated materials have been used to investigate degradation in organic light-emitting diodes (OLEDs), successfully elucidating the formation of species that quench electroluminescence. The use of deuterated tracers is also being explored to study degradation pathways in biodegradable and sustainable materials, highlighting the versatility of this technique. resolvemass.ca By understanding precisely how and why the biocide degrades within a coating, researchers can design more robust formulations with longer service lives and controlled, minimal environmental release.

Development of Standardized Research Protocols and Certified Reference Materials Utilizing this compound

The accuracy and reliability of analytical measurements are paramount for both regulatory compliance and scientific research. sigmaaldrich.com Certified Reference Materials (CRMs) are essential for validating analytical methods, calibrating instruments, and ensuring the quality control of laboratories. sigmaaldrich.com this compound is ideally suited for development as a CRM and for inclusion in standardized analytical protocols.

Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS. clearsynth.comlcms.cz Because the deuterated analogue is chemically almost identical to the target analyte but has a different mass, it can be added to a sample at a known concentration. This allows for precise quantification of the non-deuterated biocide by correcting for variations in sample preparation and instrument response. clearsynth.comkcasbio.com

The development of a certified reference material for this compound would involve a rigorous process of material preparation, homogeneity and stability assessment, and characterization through inter-laboratory comparisons to assign a certified value with a stated uncertainty. Such a CRM would be invaluable for laboratories that monitor isothiazolinone levels in a wide range of products, from cosmetics and detergents to industrial water systems, ensuring that analytical results are accurate, reproducible, and traceable to international standards. eeer.orgnih.gov

Promoting Cross-Disciplinary Research Collaborations Leveraging the Unique Attributes of Deuterated Isothiazolones

The unique properties of this compound—its distinct mass and the kinetic isotope effect—make it a powerful catalyst for fostering collaborations across diverse scientific disciplines. Advancing the science behind complex environmental and material challenges requires integrated approaches that bridge traditional research silos. frontiersin.orgnih.gov

Frameworks for collaborative research emphasize the need to bring together experts with varied perspectives and technical skills to tackle multifaceted problems. numberanalytics.comosti.gov The study of this deuterated isothiazolone naturally creates opportunities for such partnerships.

Table 1: Proposed Cross-Disciplinary Collaborations

| Collaborating Disciplines | Research Focus | Role of this compound |

|---|---|---|

| Environmental Chemistry & Computational Science | Developing and validating predictive models for the environmental fate and transport of isothiazolinones. nih.govnih.gov | Provides experimental data on degradation kinetics (KIE) to refine and parameterize computational models. nih.govacs.org |

| Materials Science & Analytical Chemistry | Investigating biocide degradation within coatings and developing advanced, long-lasting preservative systems. tno.nl | Acts as a tracer to study degradation pathways within the material matrix and as an internal standard for accurate quantification of leaching. resolvemass.calcms.cz |

| Toxicology & Microbiology | Elucidating the metabolic pathways of isothiazolinones in microorganisms and non-target species to better understand biocidal mechanisms and potential toxicity. nih.gov | The slowed metabolism due to the KIE allows for easier identification of metabolic intermediates and toxic byproducts. nih.govnih.gov |

| Metrology & Regulatory Science | Establishing official methods and certified reference materials for monitoring isothiazolinone concentrations in consumer goods and environmental samples. accustandard.comamchro.com | Serves as the ideal candidate for a Certified Reference Material (CRM) and as a stable isotope-labeled internal standard for robust, traceable analytical methods. sigmaaldrich.comclearsynth.com |

By leveraging the unique attributes of this compound, these cross-disciplinary teams can accelerate the development of safer, more effective materials and more robust environmental protection strategies.

Table 2: Compound Information

| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|---|

| This compound | 5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one | 1329611-34-8 | C₄HD₃ClNOS | 152.62 |

Q & A

Q. What is the significance of deuterium labeling in 5-Chloro-2-methyl-3-isothiazolone-d3 for analytical chemistry?

Deuterium labeling introduces stable isotopes into the compound, enabling its use as an internal standard in quantitative mass spectrometry (e.g., LC-MS/MS). This minimizes matrix effects and improves accuracy by distinguishing analyte signals from background noise. For example, deuterated analogs like this compound are spiked into samples to correct for extraction efficiency and ionization variability during metabolite quantification .

Q. How should researchers handle and store this compound to ensure stability?

The compound requires storage at –20°C in airtight, light-resistant containers to prevent degradation. Handling mandates nitrile gloves (EN 374-certified), eye protection, and fume hood use due to its irritant properties. Post-use decontamination involves washing gloves with compatible solvents (e.g., ethanol) and allowing them to air-dry before reuse .

Q. What are the primary applications of this compound in antimicrobial research?

It serves as a deuterated internal standard in studies quantifying the parent compound’s antimicrobial activity. Researchers use it to trace degradation pathways or metabolic byproducts in bacterial assays, leveraging isotopic differentiation to separate target signals from environmental contaminants .

Advanced Research Questions

Q. How can researchers optimize LC-MS parameters for detecting this compound in complex matrices?

Key parameters include:

- Ionization mode : Electrospray ionization (ESI) in negative mode, as the compound’s chloride group enhances deprotonation.

- Collision energy : Optimized between 10–20 eV to balance fragmentation and signal intensity.

- Column choice : Reverse-phase C18 columns with mobile phases of 0.1% formic acid in water/acetonitrile gradients improve retention and peak symmetry.

Calibration curves should use deuterated and non-deuterated pairs at concentrations spanning 0.1–100 ng/mL, validated via spike-recovery tests in relevant biological matrices .

Q. What advanced techniques validate the structural integrity of synthesized this compound?

- NMR : - and -NMR confirm deuterium incorporation by comparing peak shifts to the non-deuterated analog. For example, the disappearance of proton signals at the deuterated methyl group confirms labeling efficiency.

- X-ray crystallography : Resolves bond angles and crystallographic packing, critical for confirming stereochemical stability. Data deposition in repositories like CCDC (e.g., CCDC 2213501) ensures reproducibility .

Q. How can researchers resolve discrepancies in reported CAS numbers or structural data for this compound?

Cross-referencing authoritative databases is essential:

- NIST Chemistry WebBook : Validates physicochemical properties (e.g., boiling point, solubility) against experimental data.

- EPA DSSTox : Provides structural identifiers (DTXSID5067219) and regulatory data to confirm identity.

Discrepancies in CAS numbers (e.g., 26172-55-4 vs. 1329611-34-8) often arise from isotopic variants; verifying deuterium positions in the supplier’s COA (Certificate of Analysis) clarifies these differences .

Q. What protocols mitigate interference from ionic liquids when studying this compound in solvent systems?

Ionic liquids (e.g., 1-Ethyl-3-methylimidazolium chloride) can suppress ionization in MS. Mitigation strategies include:

Q. How does deuterium labeling affect the compound’s antimicrobial efficacy compared to its non-deuterated form?

Isotopic effects may alter hydrogen bonding or metabolic stability. Comparative studies require:

- Time-kill assays : Monitoring bacterial viability under identical conditions for both forms.

- Stability testing : HPLC-based quantification of degradation rates in microbial cultures.

Preliminary data suggest minimal efficacy differences, but deuterated forms exhibit slower metabolic clearance in Pseudomonas aeruginosa models due to kinetic isotope effects .

Methodological Resources

- Synthesis protocols : Refer to GLPBIO’s guidelines for deuteration efficiency (>97% purity) and solvent compatibility .

- Safety protocols : Follow EN 374 standards for glove selection and EPA guidelines for waste disposal .

- Data repositories : Access crystallographic data via CCDC (e.g., 2213501) and spectral libraries via NIST .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.